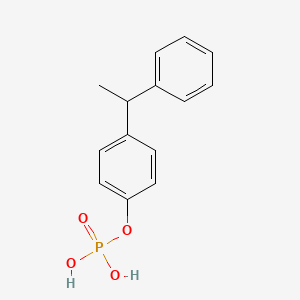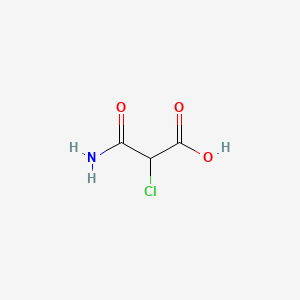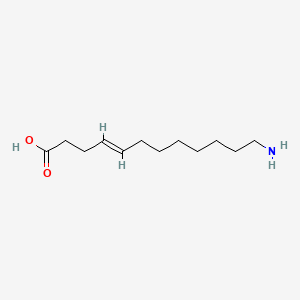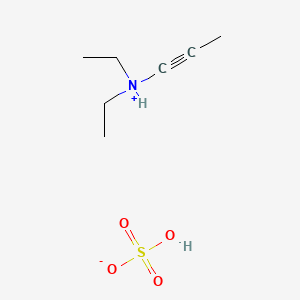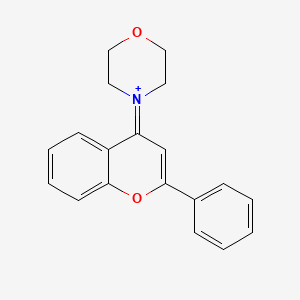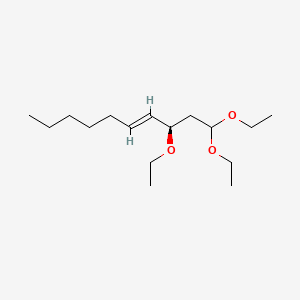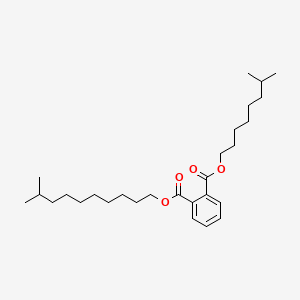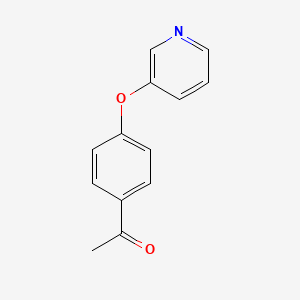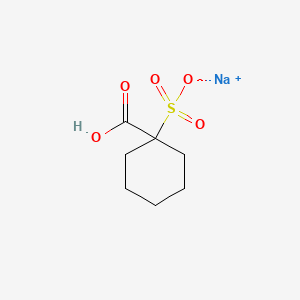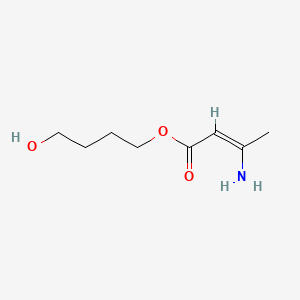
Benzimidazole, 2-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 2-(2-thiazolyl)- is a heterocyclic aromatic organic compound that combines the structural features of benzimidazole and thiazole. Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, while thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 2-(2-thiazolyl)- typically involves the condensation of o-phenylenediamine with thiazole-2-carboxaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
C6H4(NH2)2+C3H3NSCHO→C6H4N2C3H2NS+H2O
Industrial Production Methods: Industrial production of benzimidazole, 2-(2-thiazolyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: Benzimidazole, 2-(2-thiazolyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, nucleophiles, solvents like acetonitrile or dichloromethane.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole or thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzimidazole, 2-(2-thiazolyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, as well as its use in treating parasitic infections.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of benzimidazole, 2-(2-thiazolyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In the case of its antifungal activity, the compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes. Additionally, it can bind to tubulin, preventing the polymerization of microtubules, which is essential for cell division.
Comparación Con Compuestos Similares
Thiabendazole: Another benzimidazole derivative with antifungal and antiparasitic properties.
Albendazole: Used as an anthelmintic agent to treat parasitic worm infections.
Mebendazole: Commonly used to treat a variety of parasitic worm infestations.
Uniqueness: Benzimidazole, 2-(2-thiazolyl)- is unique due to its combined structural features of benzimidazole and thiazole, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
3574-94-5 |
|---|---|
Fórmula molecular |
C10H7N3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-9(13-8)10-11-5-6-14-10/h1-6H,(H,12,13) |
Clave InChI |
JBAITADHMBPOQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



